molecular formula C5H7Cl2N5 B6225834 [1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride CAS No. 2770360-03-5

[1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride

Cat. No.: B6225834
CAS No.: 2770360-03-5
M. Wt: 208.05 g/mol
InChI Key: NFIIVRNNOIQQNR-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine dihydrochloride is a synthetic compound belonging to the class of triazolopyrimidines. The triazolopyrimidine scaffold is known for its presence in various bioactive molecules, including antibacterial, antifungal, antiviral, antiparasitic, and anticancer agents .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted triazolopyrimidines .

Scientific Research Applications

Chemistry

In chemistry, [1,2,4]triazolo[1,5-a]pyrimidin-6-amine dihydrochloride is used as a building block for the synthesis of various bioactive molecules.

Biology

Biologically, this compound exhibits significant antibacterial, antifungal, antiviral, and antiparasitic activities. It has been studied for its potential to inhibit various pathogens and is considered a promising candidate for the development of new antimicrobial agents .

Medicine

In medicinal chemistry, this compound has shown potential as an anticancer agent. It has been found to inhibit the growth of cancer cells by targeting specific signaling pathways, such as the ERK signaling pathway . Additionally, it has applications in cardiovascular and anti-inflammatory therapies .

Industry

Industrially, this compound is used in the development of agrochemicals, including herbicides and fungicides. Its ability to interact with various biological targets makes it a valuable component in agricultural formulations .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[1,5-a]pyrimidin-6-amine dihydrochloride is unique due to its specific biological activities and the ability to inhibit multiple signaling pathways. Its versatility in undergoing various chemical reactions and its broad range of applications in different fields make it a compound of significant interest .

Properties

CAS No.

2770360-03-5

Molecular Formula

C5H7Cl2N5

Molecular Weight

208.05 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrimidin-6-amine;dihydrochloride

InChI

InChI=1S/C5H5N5.2ClH/c6-4-1-7-5-8-3-9-10(5)2-4;;/h1-3H,6H2;2*1H

InChI Key

NFIIVRNNOIQQNR-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC2=NC=NN21)N.Cl.Cl

Purity

95

Origin of Product

United States

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